molecular formula C17H21N3O2 B1439482 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine CAS No. 1075729-08-6

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B1439482
CAS No.: 1075729-08-6
M. Wt: 299.37 g/mol
InChI Key: LYHUJTGYNNZGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS: 661487-17-8) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. Key structural attributes include:

  • A tert-butyloxycarbonyl (Boc) protecting group at position 3.
  • A phenyl substituent at position 1.
  • Partial saturation of the pyridine ring (1,4,6,7-tetrahydro configuration).

This compound is primarily used as an intermediate in medicinal chemistry, leveraging the Boc group’s stability under basic conditions and its facile removal under acidic conditions for further functionalization .

Properties

IUPAC Name

tert-butyl 1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-15-13(12-19)11-18-20(15)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHUJTGYNNZGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672010
Record name tert-Butyl 1-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075729-08-6
Record name tert-Butyl 1-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves:

  • Construction of the pyrazole ring via hydrazine or phenylhydrazine cyclization with diketones or ketoesters.
  • Formation of the fused pyrazolo-pyridine system by ring closure.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group at the 5-position carboxylate.
  • Substitution at the 1-position with a phenyl group.

This approach ensures the formation of the tetrahydropyrazolo[4,3-c]pyridine scaffold with the desired substitution pattern and protection for further functionalization or biological evaluation.

Detailed Preparation Method from Patent Literature

A representative preparation method, although focused on related pyrazolo[4,3-c]pyridine derivatives, provides a clear stepwise protocol adaptable to this compound synthesis:

Step Description Reagents/Conditions Notes
1 Formation of key intermediate via reaction of starting compound with diethyl oxalate Lithium hexamethyldisilazide (LiHMDS, 1M), tetrahydrofuran (THF), -78 °C to 25 °C, 12 h Low temperature controls reactivity; yields ~75%
2 Cyclization in acetic acid Acetic acid, 80 °C, 1 h Promotes ring closure to pyrazolo-pyridine core
3 Aromatic nucleophilic substitution with fluorobenzonitrile Dimethyl sulfoxide (DMSO), 100 °C, 12 h Introduces aromatic substituent at N-1
4 Protection and further functionalization Palladium on carbon catalysis, lithium hydroxide, fluorenylmethoxycarbonyl succinimide, sodium bicarbonate Boc protection introduced at 5-position

This method emphasizes the use of commercially available raw materials, operational simplicity, and scalability for industrial production.

Cyclization Approach Using Phenylhydrazine

The direct synthesis of this compound often involves cyclization of phenylhydrazine with suitable diketones or ketoesters, forming the pyrazole ring fused to the pyridine ring. The Boc group is introduced typically by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions after the core structure is formed.

One-Pot and Sequential Reactions

Recent literature describes efficient one-pot procedures combining azo-coupling, deacylation, and pyrazole ring annulation steps to synthesize pyrazolo-pyridine derivatives, which can be adapted to produce the target compound. This method uses:

  • Arenediazonium salts for azo coupling.
  • Modified Japp–Klingemann reaction for hydrazone formation.
  • Controlled temperature and pH to facilitate ring closure.

This approach reduces purification steps and improves overall yield and atom economy.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Phenylhydrazine, diketones/ketoesters, diethyl oxalate, fluorobenzonitrile derivatives
Key Reagents LiHMDS, THF, Acetic acid, DMSO, Boc2O, Pd/C catalyst
Reaction Conditions -78 °C to room temp (step 1), 80 °C (step 2), 100 °C (step 3), mild basic conditions for Boc protection
Yield Range Approximately 70-80% per step, overall yield depends on purification
Advantages Readily available raw materials, high atom economy, scalable, operationally simple
Challenges Temperature control critical, multi-step purification

Research Findings and Notes

  • The use of lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C) is crucial for selective formation of the intermediate without side reactions.
  • Aromatic nucleophilic substitution reactions on fluorobenzonitrile derivatives enable selective introduction of the phenyl substituent at the N-1 position of the pyrazolo ring.
  • Boc protection stabilizes the carboxylate group at the 5-position, facilitating isolation and further functionalization.
  • One-pot methods integrating multiple reaction steps significantly enhance efficiency and reduce waste, aligning with green chemistry principles.
  • The described synthetic routes are adaptable for industrial scale-up due to their simplicity and use of commercially available reagents.

Chemical Reactions Analysis

Types of Reactions

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Phenyl halides in the presence of a catalyst like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine as an anticancer agent. Its derivatives have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Antimicrobial Properties
this compound has also been explored for its antimicrobial effects. Studies have demonstrated its efficacy against a range of bacterial strains, suggesting that it could be developed into a novel antimicrobial agent. The structure-activity relationship (SAR) studies are ongoing to optimize its potency and selectivity .

Material Science

Polymer Chemistry
In material science, the compound has been utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices that exhibit enhanced mechanical properties and thermal stability. These materials are being investigated for applications in coatings and composite materials .

Nanotechnology Applications
The compound's properties have led to its use in nanotechnology for developing functionalized nanoparticles. These nanoparticles can be designed for targeted drug delivery systems, improving the efficacy of therapeutic agents while minimizing side effects. The functionalization with this compound enhances the biocompatibility and targeting capabilities of the nanoparticles .

Synthetic Methodologies

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives can be modified further to yield compounds with diverse biological activities. This versatility makes it a valuable tool in synthetic organic chemistry for developing new pharmaceuticals .

Catalysis
The compound is being investigated for its potential role as a catalyst in organic reactions. Preliminary studies suggest that it may facilitate certain reactions under mild conditions, thereby increasing efficiency and reducing by-products in synthetic processes. This application could lead to more sustainable practices in chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Core Scaffold Variations

The pyrazolo[4,3-c]pyridine scaffold is shared across multiple derivatives, but substituent variations critically influence physicochemical and biological properties:

Compound Name Substituents (Positions) Key Features
5-Boc-1-phenyl-THPP Boc (5), phenyl (1) Synthetic intermediate; Boc enhances stability during synthesis .
13g (Lead compound, ) 5-(5-nitro-2-furoyl), 2-methoxyethyl Nitrofuran warhead confers antimicrobial activity against ESKAPE pathogens .
Compound 12f () 1-propyl, 3-oxazolyl Hydrochloride salt improves solubility; moderate antimicrobial activity .
Compound in 3-bromophenyl, benzylidene Low antifungal tyrosinase inhibition (IC50 = 500 µM); polar groups may enhance activity .

Physicochemical Properties

Property 5-Boc-1-phenyl-THPP 13g (Nitrofuran derivative) Hydrochloride Salts (12f, 12g, 12h)
Solubility Low (hydrophobic Boc group) Moderate (polar nitro group) High (ionic character)
Stability Stable under basic conditions Photolabile (nitro group) Hygroscopic
Molecular Weight 331.2 g/mol ~450 g/mol ~300–350 g/mol

Key Research Findings

Antimicrobial Optimization : Nitrofuran-tagged derivatives (e.g., 13g) demonstrate that electron-withdrawing groups at position 5 enhance activity against Gram-positive pathogens .

Scaffold Inactivity : Unmodified pyrazolo[4,3-c]pyridines (e.g., ) exhibit weak biological activity, underscoring the need for targeted substituent addition .

Synthetic Utility : The Boc group in 5-Boc-1-phenyl-THPP enables modular synthesis of diverse analogs, including iodinated derivatives for cross-coupling reactions .

Biological Activity

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a synthetic compound notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent, which enhance its stability and biological profile. The molecular formula is C17H21N3O2C_{17}H_{21}N_{3}O_{2} with a molecular weight of 299.37 g/mol .

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution. These properties make it a versatile intermediate in drug synthesis and research applications .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms that may involve the inhibition of specific kinases or modulation of apoptosis pathways .

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For example, a related compound exhibited IC50 values of 5.40 μM for COX-1 and 0.01 μM for COX-2, indicating potent anti-inflammatory activity . The selectivity index for these compounds suggests they may provide therapeutic benefits with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Neuroprotective Activity

Some studies suggest that derivatives of pyrazolo compounds may possess neuroprotective properties. They might inhibit enzymes like butyrylcholinesterase (BChE), which is linked to neurodegenerative diseases such as Alzheimer's . The compound's ability to modulate neurotransmitter levels could also contribute to its neuroprotective effects.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system or immune pathways.

Comparative Analysis

The following table compares this compound with other related compounds regarding their biological activities:

CompoundAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Activity
This compoundModerateHighPotential
5-Boc-1,4-dihydro-pyrazolo[4,3-c]pyridineHighModerateLow
Tert-butyl 6,7-dihydro-pyrazolo[4,3-c]pyridineLowHighModerate

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings. One study evaluated the impact of a structurally similar compound on patients with chronic inflammation and reported significant improvements in symptoms and reduced reliance on NSAIDs . Another study focused on the anticancer potential of pyrazole derivatives in vitro and demonstrated substantial cytotoxicity against breast cancer cell lines .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine?

Synthesis optimization requires attention to:

  • Protecting group stability : The Boc group is sensitive to acidic conditions; use mild deprotection agents like TFA in dichloromethane to avoid premature cleavage .
  • Cyclization efficiency : Employ hydrazine hydrate in refluxing ethanol to achieve high yields in pyrazolo-pyridine ring formation, as demonstrated in analogous syntheses of pyrazolo[4,3-c]pyridine derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitutions on the phenyl ring, while ethers (THF) are preferred for Boc protection steps .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally similar tetrahydro-pyridine derivatives .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., hydrazine hydrate) to mitigate inhalation risks .
  • Waste disposal : Segregate halogenated and non-halogenated waste; consult institutional guidelines for hazardous heterocyclic compound disposal .

Q. Which analytical methods are most reliable for characterizing this compound?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo-pyridine core and Boc group integrity (e.g., tert-butyl signal at ~1.4 ppm) .
    • IR spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) and NH/CH vibrations in the tetrahydropyridine ring .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for Cl/Br-containing analogs .

Advanced Research Questions

Q. How does thermal stability impact storage and application of this compound?

  • Thermogravimetric analysis (TGA) : Pyrazolo-pyridine derivatives with Boc protection show decomposition onset at ~180–200°C, necessitating storage below 4°C for long-term stability .
  • Kinetic studies : Thermal decomposition of Boc-protected analogs follows first-order kinetics, with activation energies (~90–110 kJ/mol) calculated via Arrhenius plots .

Q. What methodologies are used to evaluate its pharmacological potential?

  • In vitro assays : Screen for kinase inhibition (e.g., CDK or JAK families) using ATP-competitive binding assays, as structurally related pyrazolo-pyridines show activity in the low micromolar range .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices (IC₅₀ values) compared to normal fibroblasts .

Q. How can mechanistic insights improve cyclization efficiency during synthesis?

  • DFT calculations : Analyze transition states for hydrazine-mediated cyclization; electron-withdrawing substituents on the phenyl ring lower activation barriers by stabilizing intermediates .
  • Solvent effects : Polar solvents (e.g., ethanol) stabilize charged intermediates, accelerating ring closure compared to non-polar media .

Q. What contradictory data exist regarding structure-activity relationships (SAR) in this class of compounds?

  • Substituent effects : While 5-Boc derivatives enhance solubility, some studies report reduced bioactivity compared to free amine analogs, suggesting a trade-off between pharmacokinetics and target binding .
  • Ring saturation : Fully saturated tetrahydropyridine moieties improve metabolic stability but may reduce affinity for planar binding pockets (e.g., DNA intercalation sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.